Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-
Overview
Description
4-(4′-Methoxy[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl-methanone, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing 6 (ABHD6). This enzyme is a serine hydrolase that acts as an alternative hydrolase of the endocannabinoid 2-arachidonoylglycerol (2-AG). KT195 has negligible activity against other serine hydrolases such as diacylglycerol lipase beta (DAGLβ) and has been used as a control probe for studies of DAGLβ as well as being a probe on its own to study ABHD6 .
Mechanism of Action
Target of Action
KT195, also known as Methanone, 4-(4’-Methoxy[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl- or ML295, is a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 6 (ABHD6) . ABHD6 is a serine hydrolase that plays a crucial role in the metabolism and signaling of the central nervous system .
Mode of Action
KT195 interacts with its primary target, ABHD6, by inhibiting its activity . This inhibition results in a significant accumulation of 2-arachidonoylglycerol (2-AG), an endocannabinoid, in Neuro2a cells .
Biochemical Pathways
The inhibition of ABHD6 by KT195 affects the endocannabinoid signaling pathway . ABHD6 normally hydrolyzes 2-AG, regulating its availability at cannabinoid receptors . By inhibiting ABHD6, KT195 increases the levels of 2-AG, thereby potentially enhancing endocannabinoid signaling .
Pharmacokinetics
These parameters can provide insights into how well a molecule like KT195 might be absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of KT195’s action primarily involve the modulation of endocannabinoid signaling. By inhibiting ABHD6, KT195 increases the levels of 2-AG in Neuro2a cells . This could potentially enhance endocannabinoid signaling, which plays a crucial role in various neurological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like KT195 . These factors can include the physical and social environment, economic conditions, cultural beliefs and practices, and access to healthcare technology . For instance, the bioavailability and efficacy of KT195 could be influenced by factors such as the individual’s diet, lifestyle, and overall health status. Additionally, the stability of KT195 could be affected by storage conditions, such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT195 is synthesized through a multi-step process involving the formation of a triazole ring and subsequent functionalization. The key steps include:
Formation of the triazole ring:
Functionalization: The triazole ring is then functionalized with a biphenyl group and a piperidinyl group to form the final compound.
Industrial Production Methods
While specific industrial production methods for KT195 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
KT195 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole ring and the methoxy group on the biphenyl moiety. These reactions can include:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic substitution: Reagents such as halogens, nitro compounds, or sulfonic acids can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of KT195, while electrophilic substitution with a halogen could yield a halogenated derivative .
Scientific Research Applications
Comparison with Similar Compounds
KT195 is unique in its high selectivity for ABHD6 compared to other serine hydrolases. Similar compounds include:
KT109: Another inhibitor of ABHD6, but with different selectivity and potency profiles.
Arachidonyl trifluoromethyl ketone: An inhibitor of various serine hydrolases, including ABHD6, but with broader activity.
KT195 stands out due to its high selectivity and potency, making it a valuable tool for studying the specific role of ABHD6 in various biological processes .
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-33-24-16-14-21(15-17-24)20-10-12-22(13-11-20)25-19-31(29-28-25)27(32)30-18-6-5-9-26(30)23-7-3-2-4-8-23/h2-4,7-8,10-17,19,26H,5-6,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLNQDRVMDXQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(N=N3)C(=O)N4CCCCC4C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does KT195 impact mitochondrial function and prevent necrotic cell death?
A: KT195, alongside another serine hydrolase inhibitor, pyrrophenone, effectively inhibited necrotic cell death in mouse lung fibroblasts. [] This protection stems from their ability to prevent calcium overload within mitochondria, a key trigger for the formation of the mitochondrial permeability transition pore (MPTP). [] The MPTP, upon opening, disrupts mitochondrial function, leading to the release of pro-death factors and ultimately, necrotic cell death. By mitigating mitochondrial calcium uptake, KT195 helps preserve mitochondrial integrity and prevent this cascade of events leading to cell death.
Q2: What is the mechanism of action of KT195 in preventing mitochondrial calcium uptake?
A: While the precise target of KT195 remains to be fully elucidated, research suggests that it may exert its effects by interfering with the mitochondrial Ca2+ uniporter (MCU). [] The MCU serves as a primary entry point for calcium ions into the mitochondria. By blocking MCU-mediated calcium influx, KT195 effectively reduces mitochondrial calcium overload, thus protecting against MPTP formation and subsequent necrotic cell death. []
Q3: What is the significance of KT195's inhibitory action on mitochondrial calcium uptake in the context of disease?
A: The research highlights the potential therapeutic implications of KT195 and similar serine hydrolase inhibitors for diseases involving necrotic cell death. [] By effectively blocking MCU-mediated mitochondrial calcium overload, these inhibitors could offer a novel strategy to mitigate cellular damage and potentially halt disease progression. Further investigations into the specific targets and long-term effects of KT195 are crucial to fully understand its therapeutic potential.
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